Fmoc-D-Gln(mbh)-OH
Overview
Description
“Fmoc-D-Gln(mbh)-OH” is a compound used in peptide synthesis . It’s a type of Fmoc protected amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group for amines, and it’s commonly used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Gln(mbh)-OH” is synthesized using solid-phase peptide synthesis . The Fmoc group is used to protect the amino group during the synthesis process . The synthesis process involves the use of a resin, such as Wang resin .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Gln(mbh)-OH” includes an Fmoc group attached to the amino group of the D-Gln(mbh) molecule . The exact molecular structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
“Fmoc-D-Gln(mbh)-OH” is used in peptide synthesis reactions . The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Gln(mbh)-OH” can vary depending on the specific conditions . For example, the compound is typically stored at 0°C .Scientific Research Applications
Nanoassembly and Antibacterial Applications
Fmoc-D-Gln(mbh)-OH is also instrumental in the advancement of peptide- and amino-acid-based nanotechnology, particularly in the development of biomedical materials. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. They highlighted its significant impact on bacterial morphology and the development of methods for the functional incorporation of these nanoassemblies within resin-based composites, thus inhibiting bacterial growth and viability without compromising mechanical and optical properties (Schnaider et al., 2019).
Hydrogel and Dye Trapping Applications
Milli et al. (2016) discussed the preparation of hydrogels based on the pseudopeptide gelator Fmoc-l-Phe-d-Oxd-OH, showcasing the trapping efficiency of these hydrogels for dyes like methylene blue and eosin Y. They emphasized the role of π-π interactions and electrostatic interactions in trapping these dyes, underlining the potential applications of such hydrogels in various domains (Milli et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATICJFEOIZOBM-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Gln(mbh)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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